Chlorambucil chloroethyl ester Chlorambucil chloroethyl ester
Brand Name: Vulcanchem
CAS No.: 94236-91-6
VCID: VC2878228
InChI: InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2
SMILES: C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl
Molecular Formula: C16H22Cl3NO2
Molecular Weight: 366.7 g/mol

Chlorambucil chloroethyl ester

CAS No.: 94236-91-6

Cat. No.: VC2878228

Molecular Formula: C16H22Cl3NO2

Molecular Weight: 366.7 g/mol

* For research use only. Not for human or veterinary use.

Chlorambucil chloroethyl ester - 94236-91-6

Specification

CAS No. 94236-91-6
Molecular Formula C16H22Cl3NO2
Molecular Weight 366.7 g/mol
IUPAC Name 2-chloroethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
Standard InChI InChI=1S/C16H22Cl3NO2/c17-8-11-20(12-9-18)15-6-4-14(5-7-15)2-1-3-16(21)22-13-10-19/h4-7H,1-3,8-13H2
Standard InChI Key DUPWPMRXQCYAKW-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl
Canonical SMILES C1=CC(=CC=C1CCCC(=O)OCCCl)N(CCCl)CCCl

Introduction

Chlorambucil chloroethyl ester, also known as Chlorambucil 2-Chloroethyl Ester, is a derivative of chlorambucil, an alkylating agent used in chemotherapy. Chlorambucil itself is primarily employed in the treatment of chronic lymphocytic leukemia. The chloroethyl ester derivative is of interest due to its potential applications in cancer therapy, although detailed clinical use data is limited.

Synthesis and Applications

While specific synthesis methods for chlorambucil chloroethyl ester are not widely detailed in the literature, derivatives of chlorambucil are often synthesized to modify its pharmacokinetic properties or to enhance its therapeutic efficacy. The compound is a derivative of chlorambucil, which is known for its use in treating chronic lymphocytic leukemia .

Cytotoxicity and Mutagenicity

  • Cytostatic Effects: Chlorambucil derivatives have been shown to act as cytostatic agents, potentially inhibiting cell division in cancer cells.

  • Mutagenicity: Some chlorambucil derivatives have demonstrated mutagenic properties in Ames/Salmonella microsome assays, indicating potential genetic damage .

Pharmacokinetics and Stability

Chlorambucil esters generally exhibit reduced alkylating activity compared to chlorambucil itself, which may affect their cytotoxicity. The stability of these esters can vary, with some undergoing rapid hydrolysis by esterases, while others remain more stable .

Hydrolysis Rates

Ester TypeHydrolysis Rate
Chlorambucil Ester DerivativesVariable, often rapid with esterases
Chlorambucil-Tertiary Butyl EsterHalf-life: approximately 2h in liver, 7h in blood

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